5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a unique structure that combines an indene moiety with a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as gold or sodium hydride, to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its reactivity or biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to alterations in cell behavior, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the arrangement of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which can enhance its biological activity.
Uniqueness
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its combination of an indene moiety with a pyrazolo[1,5-a]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-9-14-10-18-20-7-6-15(19-16(14)20)13-5-4-11-2-1-3-12(11)8-13/h4-8,10H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWTKZHZCJKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327599 | |
Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818305 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-30-8 | |
Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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